Tris(methylcyclopentadienyl)yttrium(III)

Description

Contextual Significance within Organometallic Chemistry

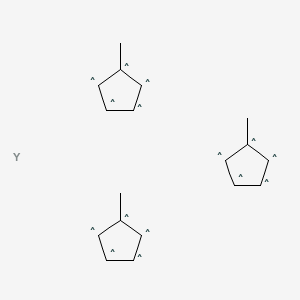

Tris(methylcyclopentadienyl)yttrium(III), often abbreviated as Y(MeCp)₃, belongs to the class of organometallic compounds where a central metal atom, in this case, yttrium in a +3 oxidation state, is bonded to organic ligands. The ligands are three methylcyclopentadienyl (MeCp) groups, which are five-membered carbon rings with an attached methyl group.

The presence of the methyl groups on the cyclopentadienyl (B1206354) rings is a key structural feature. Compared to its unsubstituted counterpart, Tris(cyclopentadienyl)yttrium(III), the methyl groups modify the compound's physical properties, such as its volatility and melting point. This fine-tuning of molecular properties through ligand modification is a central theme in organometallic chemistry, allowing for the design of molecules tailored for specific applications. The cyclopentadienyl-type ligands stabilize the yttrium center, enabling its participation in various chemical reactions.

| Property | Value |

|---|---|

| CAS Number | 329735-72-0 alfa-chemistry.com |

| Molecular Formula | Y(C₆H₇)₃ alfa-chemistry.comalfa-chemistry.com |

| Molecular Weight | 326.3 g/mol alfa-chemistry.comalfa-chemistry.com |

| Appearance | Yellow crystal alfa-chemistry.com |

| Melting Point | 124 °C nih.govrsc.org |

Role as a Precursor in Advanced Materials Science and Engineering

The most prominent application of Tris(methylcyclopentadienyl)yttrium(III) is as a high-purity precursor in vapor deposition techniques, specifically Atomic Layer Deposition (ALD) and Metal-Organic Chemical Vapor Deposition (MOCVD). ereztech.com These processes are fundamental to the semiconductor industry for creating ultrathin, uniform films with precise thickness control at the atomic scale.

Y(MeCp)₃ is primarily used to deposit thin films of yttrium oxide (Y₂O₃). ereztech.comereztech.com Yttrium oxide is a technologically important material possessing a high dielectric constant, a wide bandgap, high thermal stability, and a high refractive index. nih.gov These characteristics make it an excellent candidate for:

Gate dielectrics in next-generation transistors, replacing traditional silicon dioxide to enable smaller and more efficient electronic components. nih.gov

Protective and optical coatings.

Buffer layers in superconductors.

The compound is also a precursor for yttria-stabilized zirconia (YSZ) films, which are known for their high thermal and chemical stability. americanelements.comalfa-chemistry.comalfa-chemistry.com Furthermore, in combination with other organometallic precursors like tris(cyclopentadienyl)scandium, Y(MeCp)₃ can be used to grow amorphous ternary oxide films such as yttrium scandium oxide (YScO₃), which also has applications as a high-permittivity material. ereztech.com

Research has shown that Y(MeCp)₃ provides an excellent balance of properties for ALD applications. It offers a stable growth rate, typically in the range of 1.2–1.3 Ångströms per cycle, over a wide temperature window (200–400 °C). researchgate.net This stability ensures reproducible and high-quality film growth. Moreover, its use leads to films with very low levels of carbon and hydrogen impurities, which is critical for the performance of electronic devices. ereztech.comresearchgate.net

| Compound Name | Abbreviation | Melting Point (°C) | ALD Growth Rate (Å/cycle) |

|---|---|---|---|

| Tris(methylcyclopentadienyl)yttrium(III) | Y(MeCp)₃ | 124 nih.govrsc.org | 1.2–1.3 nih.govrsc.org |

| Tris(cyclopentadienyl)yttrium(III) | Y(Cp)₃ | 296 nih.gov | 1.5–1.8 nih.govrsc.org |

| Tris(ethylcyclopentadienyl)yttrium(III) | Y(EtCp)₃ | 48 nih.gov | ~1.6 researchgate.net |

| Tris(isopropylcyclopentadienyl)yttrium(III) | Y(iPrCp)₃ | 55 nih.gov | Data not consistently reported |

| Tris(2,2,6,6-tetramethyl-3,5-heptanedionate)yttrium | Y(thd)₃ | 176 | 0.2 nih.govrsc.org |

| Tris(sec-butylcyclopentadienyl)yttrium(III) | Y(sBuCp)₃ | Liquid at RT nih.gov | 1.3–1.8 nih.gov |

Overview of Current Research Trajectories and Future Prospects

Current research continues to build on the success of Y(MeCp)₃ while exploring avenues for further improvement and application. A significant research trajectory is the design and synthesis of new yttrium precursors with even more favorable properties for industrial-scale manufacturing. nih.gov The ideal precursor should be liquid at room temperature to simplify delivery systems and prevent issues like clogged lines, which can occur with solid precursors. nih.gov This has led to the development of yttrium compounds with longer or branched alkyl chains on the cyclopentadienyl ligands, such as Tris(n-butylcyclopentadienyl)yttrium and Tris(sec-butylcyclopentadienyl)yttrium, the latter of which is a liquid at room temperature. nih.govrsc.org

Future prospects for Tris(methylcyclopentadienyl)yttrium(III) and its derivatives are closely tied to the advancement of the semiconductor and materials industries. The compound will likely remain a key enabler for doping other high-k dielectric materials, such as hafnium dioxide (HfO₂) and zirconium dioxide (ZrO₂), with yttrium oxide to enhance their thermal stability and electrical properties. nih.gov As electronic devices continue to shrink and demand higher performance, the need for precise, atomic-level fabrication of high-quality dielectric films will only increase, securing the role of high-purity organometallic precursors like Y(MeCp)₃ in future technologies.

Properties

Molecular Formula |

C18H21Y |

|---|---|

Molecular Weight |

326.3 g/mol |

InChI |

InChI=1S/3C6H7.Y/c3*1-6-4-2-3-5-6;/h3*2-5H,1H3; |

InChI Key |

XGSXHQJGLSRGFR-UHFFFAOYSA-N |

Canonical SMILES |

C[C]1[CH][CH][CH][CH]1.C[C]1[CH][CH][CH][CH]1.C[C]1[CH][CH][CH][CH]1.[Y] |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Routes for Tris Methylcyclopentadienyl Yttrium Iii

Traditional Solution-Phase Synthesis Approaches

Conventional synthesis of Tris(methylcyclopentadienyl)yttrium(III) is typically conducted in a solution phase under inert atmospheric conditions, such as nitrogen or argon, to prevent the degradation of the air- and moisture-sensitive compounds involved. Schlenk line techniques or gloveboxes are essential for handling the reagents and products.

A primary and widely documented method for synthesizing Tris(methylcyclopentadienyl)yttrium(III) involves the metathesis reaction between an yttrium halide, most commonly yttrium(III) chloride (YCl₃), and an alkali metal salt of methylcyclopentadiene (B1197316), such as sodium methylcyclopentadienide (MeCpNa). google.com

The general reaction is as follows: YCl₃ + 3 MeCpNa → Y(MeCp)₃ + 3 NaCl

A comparative synthesis using THF as the solvent involved reacting YCl₃ with MeCpNa at a 1:4 molar ratio. google.comgoogleapis.com The mixture was heated to 55°C for six hours. After processing, this method produced a yellow product of (MeCp)₃Y with a 56% yield and 90% purity as determined by ¹H-NMR. google.com

The reaction between yttrium(III) chloride and sodium methylcyclopentadienide is a classic example of a salt metathesis reaction. In this strategy, the chloride ligands on the yttrium precursor are exchanged for the methylcyclopentadienyl (MeCp) ligands from the sodium salt. The driving force for this reaction is often the formation of a stable, insoluble salt byproduct, in this case, sodium chloride (NaCl), which can be separated from the desired product.

Ligand exchange, or substitution, is a fundamental process in this synthesis, where the halide anions are replaced by the methylcyclopentadienyl anions to form the final, neutral organometallic complex. The stoichiometry is critical, with a 1:3 molar ratio of the yttrium halide to the methylcyclopentadienyl salt being the theoretical requirement for complete substitution. However, in practice, a slight excess of the methylcyclopentadienyl reagent is sometimes used to ensure the reaction goes to completion. google.comgoogleapis.com

Development of Optimized Synthetic Protocols for High Purity and Yield

Research has focused on optimizing synthetic protocols to circumvent the challenges associated with traditional methods, particularly the use of coordinating solvents like THF. google.com A significant development has been the use of non-coordinating solvents, such as toluene (B28343). google.comgoogleapis.com This approach provides a simpler, single-step synthetic route that can produce high-purity Tris(methylcyclopentadienyl)yttrium(III) without the need for subsequent extraction or sublimation steps that can lower the yield. google.com

In an optimized protocol, YCl₃ is reacted with MeCpNa in toluene. google.comgoogleapis.com The reaction mixture is typically heated, for example, to 55°C for 6 hours, and then allowed to settle. google.comgoogleapis.com This process allows for the precipitation of the sodium chloride byproduct, which can be separated by transferring the mother liquor containing the soluble product to another vessel via a cannula. google.comgoogleapis.com The removal of the solvent under vacuum then yields the solid product. google.comgoogleapis.com This method has been shown to produce (MeCp)₃Y with yields ranging from 54% to 65% and purities greater than 95% before final purification. googleapis.com

The following table summarizes the results from various synthetic protocols using YCl₃ and MeCpNa.

| YCl₃ Scale (g) | Solvent | Molar Ratio (YCl₃:MeCpNa) | Initial Yield | Initial Purity (¹H-NMR) | Purity after Recrystallization | Reference |

| 2 | THF | 1:4 | 56% | 90% | Not specified | google.com |

| 2 | Toluene | 1:4 | 54% | >95% | >98% | googleapis.com |

| 5 | Toluene | 1:4 | 65% | >95% | >98% | googleapis.com |

| 10 | Toluene | 1:4 | 61% | >96% | >98% | googleapis.com |

Purification and Isolation Techniques

The final purity of Tris(methylcyclopentadienyl)yttrium(III) is highly dependent on the purification and isolation methods employed. Following the initial synthesis and separation from the reaction byproducts, several techniques can be used.

The isolation of the crude product from solution is typically achieved by removing all volatile components, namely the solvent, under vacuum. google.comgoogleapis.com This leaves behind the solid Tris(methylcyclopentadienyl)yttrium(III).

For products synthesized in non-coordinating solvents like toluene, a highly effective method for purification is recrystallization. google.comgoogleapis.com Specifically, recrystallization from hexanes has been demonstrated to significantly improve the purity of the compound to greater than 98% as determined by ¹H-NMR spectroscopy. google.comgoogleapis.com

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of Tris(methylcyclopentadienyl)yttrium(III) in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of protons, carbons, and the yttrium metal center itself.

Proton (¹H) NMR spectroscopy is instrumental in verifying the presence and arrangement of the methylcyclopentadienyl (MeCp) ligands. The spectrum provides distinct signals for the protons of the cyclopentadienyl (B1206354) rings and the methyl group substituents. mocvd-precursor-encyclopedia.de In a deuterated benzene (B151609) (C₆D₆) solvent, the spectrum typically shows multiplets for the ring protons and a sharp singlet for the methyl protons. google.comgoogleapis.com The integration of these signals, showing a 4:3 ratio for the ring to methyl protons per ligand, confirms the stoichiometry of the MeCp ligand.

Analysis of a sample in C₆D₆ revealed multiplets for the cyclopentadienyl ring protons at approximately 5.93 ppm and 5.84 ppm, with a sharp singlet for the nine protons of the three methyl groups appearing at 1.91 ppm. google.comgoogleapis.com The complexity of the ring proton signals arises from the various coupling interactions between them. The purity of synthesized batches of Tris(methylcyclopentadienyl)yttrium(III) is frequently assessed using ¹H NMR. google.comgoogleapis.com

Table 1: ¹H NMR Spectroscopic Data for Tris(methylcyclopentadienyl)yttrium(III) in C₆D₆

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 5.93 | Multiplet (m) | 6H | Cyclopentadienyl Ring Protons (Cp-H) |

| 5.84 | Multiplet (m) | 6H | Cyclopentadienyl Ring Protons (Cp-H) |

| 1.91 | Singlet (s) | 9H | Methyl Protons (Cp-CH₃) |

Data sourced from patent literature. google.comgoogleapis.com

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing direct information about the carbon skeleton of the molecule. The spectrum for Tris(methylcyclopentadienyl)yttrium(III) displays distinct resonances for the different carbon atoms within the methylcyclopentadienyl ligands.

In C₆D₆, characteristic signals appear for the five carbons of the cyclopentadienyl ring and the single carbon of the methyl group. google.comgoogleapis.com Published data reports chemical shifts for the ring carbons at 121.74, 116.39, and 111.98 ppm, with the methyl carbon signal observed at 14.73 ppm. google.comgoogleapis.com In some related organoyttrium complexes, scalar coupling between the yttrium-89 (B1243484) nucleus and adjacent carbon atoms (¹JYC) can be observed, which provides direct evidence of the Y-C bond. manchester.ac.uk

Table 2: ¹³C NMR Spectroscopic Data for Tris(methylcyclopentadienyl)yttrium(III) in C₆D₆

| Chemical Shift (ppm) | Assignment |

|---|---|

| 121.74 | Cyclopentadienyl Ring Carbon |

| 116.39 | Cyclopentadienyl Ring Carbon |

| 111.98 | Cyclopentadienyl Ring Carbon |

| 14.73 | Methyl Carbon (Cp-CH₃) |

Data sourced from patent literature. google.comgoogleapis.com

Yttrium-89 (⁸⁹Y) NMR spectroscopy is a powerful, albeit challenging, technique that directly probes the central metal ion. The ⁸⁹Y nucleus has a spin of ½ and is 100% naturally abundant, but it suffers from a low gyromagnetic ratio and potentially long relaxation times, which can make detection difficult. uwaterloo.ca Despite these challenges, the ⁸⁹Y chemical shift is highly sensitive to the coordination number, symmetry, and nature of the ligands bound to the yttrium center. researchgate.net

The chemical shift can span a wide range, providing a sensitive fingerprint of the yttrium coordination environment. researchgate.net For Tris(methylcyclopentadienyl)yttrium(III), the ⁸⁹Y NMR spectrum would provide direct insight into the electronic structure at the metal center. To overcome sensitivity issues, advanced techniques such as 2D heteronuclear correlation experiments (e.g., ¹H,⁸⁹Y HMQC) can be employed to detect the ⁸⁹Y chemical shift indirectly through its coupling to protons. nih.gov Such methods allow for the determination of ⁸⁹Y NMR data in a much shorter time compared to direct detection methods. nih.gov

Vibrational Spectroscopy Applications (e.g., Infrared, Raman)

The IR and Raman spectra are expected to show characteristic bands corresponding to:

C-H stretching vibrations of the methyl group and the cyclopentadienyl ring.

C-C and C=C stretching vibrations within the aromatic cyclopentadienyl rings.

Ring deformation modes characteristic of the cyclopentadienyl structure.

Y-Cp vibrations , which correspond to the stretching and tilting of the entire ligand with respect to the central yttrium atom. These metal-ligand modes typically occur at low frequencies (far-IR region, < 500 cm⁻¹) and can provide direct information on the strength of the metal-ligand bond.

Analysis of the vibrational spectra, often aided by computational methods like Density Functional Theory (DFT), allows for the assignment of specific bands to particular molecular motions. nih.gov

Mass Spectrometry Techniques for Molecular Integrity Confirmation

Mass spectrometry (MS) is a vital tool for confirming the molecular weight and elemental composition of Tris(methylcyclopentadienyl)yttrium(III). The compound has a calculated monoisotopic mass of 326.070164 u for the molecular formula C₁₈H₂₁Y. alfa-chemistry.com High-resolution mass spectrometry (HRMS) can verify this exact mass, confirming the molecular formula.

Various ionization techniques can be employed. The resulting mass spectrum would be expected to show a prominent molecular ion peak ([M]⁺). The isotopic pattern is simplified by the fact that yttrium is monoisotopic (100% ⁸⁹Y). The fragmentation pattern observed in the mass spectrum can also provide structural information, often showing the sequential loss of the methylcyclopentadienyl ligands.

X-ray Diffraction Methodologies for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state. For Tris(methylcyclopentadienyl)yttrium(III), this technique would provide a wealth of structural data, including:

The exact coordination geometry of the yttrium atom.

Precise Y-C bond lengths and C-C bond lengths within the ligands.

The hapticity of the ligands, confirming the expected η⁵-coordination where the yttrium atom is bonded to all five carbon atoms of each cyclopentadienyl ring.

The spatial arrangement of the three methylcyclopentadienyl ligands around the metal center.

Intermolecular packing interactions within the crystal lattice.

While X-ray diffraction (XRD) has been utilized to analyze the crystallinity of yttrium oxide films grown using this compound as a precursor, specific crystallographic data for Tris(methylcyclopentadienyl)yttrium(III) itself requires a single-crystal study. rsc.org

Single-Crystal X-ray Diffraction Studies

While the specific crystal structure of Tris(methylcyclopentadienyl)yttrium(III) is not widely reported in the reviewed literature, the SC-XRD technique has been successfully applied to numerous related organoyttrium complexes. These studies reveal key structural features, such as the coordination environment of the central yttrium atom and the spatial arrangement of the ligands. For instance, structural authentication has been achieved for various heteroleptic yttrium complexes containing substituted cyclopentadienyl ligands, providing insight into their molecular architecture. manchester.ac.uk The data obtained from such analyses are critical for structure-property relationship studies, helping to design precursors with tailored volatility and reactivity.

Table 1: Representative Crystallographic Data for Organoyttrium Complexes

| Compound | Formula | Crystal System | Space Group | Key Features |

|---|---|---|---|---|

| [Y(Cp''')(BH₄)₂(THF)] | C₂₇H₆₁B₂Si₆Y | Monoclinic | P2₁/n | Contains bulky tris(trimethylsilyl)cyclopentadienyl ligands. manchester.ac.uk |

Note: Data for closely related, structurally characterized yttrium complexes are presented to illustrate the utility of the SC-XRD technique.

Powder X-ray Diffraction Analysis of Related Yttrium Complexes

Powder X-ray diffraction (PXRD) is an essential technique for the characterization of microcrystalline materials. youtube.com In the context of organometallic precursors, PXRD is primarily used to assess the phase purity of a synthesized batch. By comparing the experimental diffraction pattern to a reference pattern or calculated data, one can identify the presence of crystalline impurities.

For materials deposited using Tris(methylcyclopentadienyl)yttrium(III), such as yttrium oxide (Y₂O₃), PXRD is used to determine the crystallinity and identify the polymorphs present. For example, Y₂O₃ films deposited by atomic layer deposition (ALD) are often analyzed by XRD to confirm their crystal structure, which is typically cubic. rsc.orgharvard.eduacs.org The diffraction peaks can also be used to estimate the average crystallite size within the film. rsc.org

Gas-Phase Electron Diffraction Studies for Molecular Geometry

Gas-phase electron diffraction (GED) is a powerful method for determining the molecular structure of volatile compounds in the gaseous state, free from the intermolecular forces present in crystals. wikipedia.org This technique is particularly relevant for chemical vapor deposition (CVD) precursors like Tris(methylcyclopentadienyl)yttrium(III), as it provides information on the geometry of the molecule as it exists in the vapor phase during the deposition process. wikipedia.orgnyu.edu

Thermal Analysis Techniques for Precursor Stability and Volatility

The thermal behavior of an organometallic precursor is a critical factor in its suitability for CVD and ALD processes. Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate thermal stability, volatility, and decomposition pathways. nih.gov

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For a CVD/ALD precursor, an ideal TGA curve shows a smooth, single-step mass loss, indicating clean sublimation or evaporation without significant decomposition. The temperature at which this mass loss occurs is a measure of the compound's volatility.

Tris(methylcyclopentadienyl)yttrium(III) is a solid with a reported melting point of 122-124°C. nih.govereztech.com It is considered to have a high vapor pressure compared to other yttrium compounds, a crucial characteristic for achieving good growth rates in deposition processes. researchgate.net TGA studies on related cyclopentadienyl-type yttrium precursors, such as Tris(sec-butylcyclopentadienyl)yttrium [Y(sBuCp)₃], show clean evaporation with no indication of decomposition or residue formation, which is a desirable trait for an ALD precursor. rsc.org

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition. For Tris(methylcyclopentadienyl)yttrium(III), DSC can precisely determine its melting point (122-123°C) and identify the onset temperature of any decomposition. ereztech.com A large temperature window between melting/sublimation and decomposition is highly desirable for a stable precursor delivery. DSC thermograms of related yttrium precursors show that thermal decomposition peaks are often not observed at temperatures below 400°C, indicating good thermal stability. nih.gov

Table 2: Thermal Properties of Cyclopentadienyl-Type Yttrium Precursors

| Compound | Formula | Melting Point (°C) | Key Thermal Characteristics (from TGA/DSC) |

|---|---|---|---|

| Tris(methylcyclopentadienyl)yttrium(III) | Y(C₆H₇)₃ | 122-124 nih.govereztech.com | Solid precursor with high vapor pressure. researchgate.net |

| Tris(cyclopentadienyl)yttrium(III) | Y(C₅H₅)₃ | 295 researchgate.net | High melting point solid. researchgate.net |

Spectroscopic and Microscopic Methods for Characterization of Materials Deposited from Tris(methylcyclopentadienyl)yttrium(III)

Once Tris(methylcyclopentadienyl)yttrium(III) is used to deposit thin films, a variety of techniques are employed to characterize the resulting material, typically yttrium oxide (Y₂O₃). These methods assess the film's composition, structure, and morphology.

X-ray Photoelectron Spectroscopy (XPS): This surface-sensitive technique is used to determine the elemental composition and chemical bonding states within the film. XPS analysis of Y₂O₃ films grown using cyclopentadienyl precursors confirms the presence of yttrium and oxygen and can detect impurities like carbon. nih.gov High-quality films show Y 3d and O 1s peaks corresponding to Y₂O₃, with carbon contamination below the detection limit. acs.org The stoichiometry (Y/O ratio) of the film can also be determined. rsc.org

Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the film's surface morphology and cross-sections. It is used to assess film thickness, uniformity, and conformality, especially in high-aspect-ratio structures. harvard.edu

Atomic Force Microscopy (AFM): AFM is used to characterize the surface topography and roughness of the deposited films. nih.gov Smooth films are critical for many electronic applications. The root-mean-square (RMS) roughness of Y₂O₃ films can be quantified with high precision using AFM. harvard.edursc.org

Table 3: Common Characterization Techniques for Y₂O₃ Films Deposited from Y(MeCp)₃

| Technique | Information Obtained | Typical Findings |

|---|---|---|

| XPS | Elemental composition, chemical bonding states, stoichiometry | High-purity, stoichiometric Y₂O₃ films with minimal carbon impurities. acs.org |

| XRD | Crystallinity, phase identification | As-deposited films are often polycrystalline with a cubic structure. rsc.orgharvard.edu |

| SEM | Surface morphology, film thickness, conformality | Uniform and conformal film coverage. harvard.edu |

| AFM | Surface topography, root-mean-square (RMS) roughness | Smooth surfaces with low RMS roughness. harvard.edursc.org |

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States in Films

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. In the context of films grown using Tris(methylcyclopentadienyl)yttrium(III), XPS is instrumental in verifying the stoichiometry and purity of the deposited layers, which are often yttrium oxide (Y₂O₃).

The analysis involves irradiating the film surface with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material. The resulting spectrum consists of peaks corresponding to the core-level electron binding energies of the elements present.

Detailed Research Findings:

Elemental Composition: XPS spectra of yttrium oxide films typically show peaks for yttrium (Y), oxygen (O), and often adventitious carbon (C) on the surface. By analyzing the areas under these peaks, the relative atomic concentrations of the elements can be calculated. For instance, in high-purity Y₂O₃ films, the Y/O ratio would be expected to be close to the stoichiometric value of 0.67.

Oxidation State Analysis: High-resolution XPS scans of the Y 3d and O 1s regions provide information about the chemical bonding and oxidation states. The binding energy of the Y 3d peak can confirm that yttrium is in the desired +3 oxidation state, characteristic of Y₂O₃. Shifts in this binding energy could indicate the presence of other yttrium species, such as hydroxides or carbonates.

Impurity Detection: XPS can detect unintentional impurities that may be incorporated into the film during the deposition process. For example, carbon and nitrogen contamination can be monitored. researchgate.net The absence or presence of a significant carbon signal after surface sputtering can indicate the level of precursor-related impurities within the bulk of the film.

Table 1: Representative XPS Data for a Y₂O₃ Film

| Element | Binding Energy (eV) | Atomic Concentration (%) | Inferred Chemical State |

|---|---|---|---|

| Y 3d | ~157.0 | ~40 | Y³⁺ in Y₂O₃ |

| O 1s | ~529.5 | ~60 | O²⁻ in Y₂O₃ |

| C 1s | ~284.8 | <1 (after sputtering) | Adventitious Carbon |

Atomic Force Microscopy (AFM) for Surface Morphology of Films

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information about a sample's surface. nih.govasmicro.com It is an invaluable tool for characterizing the surface morphology, roughness, and texture of thin films grown from Tris(methylcyclopentadienyl)yttrium(III). spectraresearch.com

In AFM, a sharp tip at the end of a cantilever is scanned across the sample surface. The deflection of the cantilever due to forces between the tip and the surface is measured by a laser and photodiode system. This allows for the generation of a detailed 3D map of the surface.

Detailed Research Findings:

Surface Roughness: One of the primary outputs of AFM analysis is the root-mean-square (RMS) roughness, which quantifies the surface smoothness. For applications in electronics and optics, smooth and uniform films are often required. AFM can measure RMS roughness on the angstrom to nanometer scale, providing crucial feedback for optimizing deposition parameters.

Grain Size and Shape: AFM images can reveal the size, shape, and distribution of grains on the film surface. This information is important for understanding the film's growth mechanism and its potential impact on properties like electrical conductivity and optical scattering.

Defect Analysis: The technique is highly sensitive to surface defects such as pinholes, cracks, and hillocks, which can be detrimental to device performance. AFM allows for the visualization and quantification of these defects.

Table 2: Typical AFM Surface Parameters for a Y₂O₃ Thin Film

| Parameter | Typical Value | Significance |

|---|---|---|

| Root-Mean-Square (RMS) Roughness | 0.2 - 2.0 nm | Indicates surface smoothness; lower values are generally desirable. |

| Average Grain Size | 20 - 100 nm | Relates to the film's crystallinity and microstructure. |

| Peak-to-Valley Height | 1 - 10 nm | Measures the maximum height variation on the surface. |

X-ray Diffraction (XRD) for Film Crystallinity

X-ray Diffraction (XRD) is a non-destructive analytical technique used to determine the crystallographic structure of a material. thermofisher.com For thin films deposited from Tris(methylcyclopentadienyl)yttrium(III), XRD is essential for identifying the crystal phase, orientation (texture), and degree of crystallinity.

The technique works by directing a beam of X-rays onto the film and measuring the angles and intensities of the diffracted beams. The resulting diffraction pattern is a fingerprint of the material's crystal lattice structure.

Detailed Research Findings:

Phase Identification: Yttrium oxide can exist in several crystalline phases, with the cubic phase being common for thin films. XRD patterns can unambiguously identify the phase present by comparing the positions of the diffraction peaks to standard reference patterns. For example, peaks corresponding to the (222), (400), and (440) planes are indicative of the cubic Y₂O₃ phase. rsc.org

Crystallinity Assessment: The sharpness and intensity of the diffraction peaks provide information about the degree of crystallinity. Sharp, intense peaks indicate a highly crystalline film, while broad, weak peaks suggest a more amorphous or nanocrystalline structure.

Crystallite Size Estimation: The width of the diffraction peaks can be used to estimate the average size of the crystalline domains (crystallites) within the film using the Scherrer equation. This is valuable for understanding the film's microstructure.

Table 3: Example XRD Peak Analysis for a Cubic Y₂O₃ Film

| 2θ Angle (°) | Miller Indices (hkl) | Inferred Crystal Plane |

|---|---|---|

| ~29.2 | (222) | Cubic Phase |

| ~33.8 | (400) | Cubic Phase |

| ~48.5 | (440) | Cubic Phase |

| ~57.6 | (622) | Cubic Phase |

Time-of-Flight Elastic Recoil Detection Analysis (TOF-ERDA) for Impurity Profiling in Films

Time-of-Flight Elastic Recoil Detection Analysis (TOF-ERDA) is a powerful ion beam analysis technique for the quantitative depth profiling of elemental composition in thin films. measurlabs.comirb.hr It is particularly well-suited for detecting light elements, which can be challenging for other methods.

In TOF-ERDA, a heavy ion beam (e.g., chlorine or iodine) with high energy is directed at the sample at a glancing angle. ceric-eric.eu These incident ions cause atoms from the sample to be recoiled in the forward direction. By simultaneously measuring the time of flight and the energy of these recoiled atoms, their mass can be determined, allowing for unambiguous elemental identification. ceric-eric.eu

Detailed Research Findings:

Quantitative Elemental Depth Profiling: TOF-ERDA can provide precise quantitative information on the concentration of all elements, from hydrogen to heavy elements, as a function of depth within the film. ceric-eric.euirb.hr This is crucial for verifying stoichiometry throughout the film thickness and for identifying any compositional gradients.

Light Element Impurity Detection: The technique is highly sensitive to light element impurities such as hydrogen, carbon, and nitrogen, which may originate from the precursor ligands or the deposition environment. researchgate.net For films grown from Tris(methylcyclopentadienyl)yttrium(III), TOF-ERDA can accurately quantify the levels of residual carbon and hydrogen.

High Depth Resolution: TOF-ERDA offers excellent depth resolution, typically in the range of a few nanometers, allowing for the detailed analysis of interfaces and thin layers. measurlabs.comirb.hr

Table 4: TOF-ERDA System Specifications and Capabilities

| Parameter | Typical Specification | Relevance to Film Analysis |

|---|---|---|

| Incident Ions | Heavy ions (e.g., ³⁵Cl, ¹²⁷I) | Enables efficient recoil of target atoms. |

| Detection Limit | 0.1 - 0.5 atomic % | Allows for the detection of trace impurities. measurlabs.com |

| Depth Resolution | 1 - 20 nm | Provides detailed information about elemental distribution. measurlabs.com |

| Detectable Elements | All elements, including H | Offers comprehensive compositional analysis. ceric-eric.eu |

Scanning Electron Microscopy (SEM) for Film Microstructure

Scanning Electron Microscopy (SEM) is a widely used technique for producing high-resolution images of a sample's surface and near-surface microstructure. mpiuk.comresearchgate.net It is employed to examine the morphology, texture, and cross-sectional structure of films deposited using Tris(methylcyclopentadienyl)yttrium(III).

SEM operates by scanning a focused beam of electrons over the sample surface. The interaction of the electrons with the atoms in the sample produces various signals—including secondary electrons and backscattered electrons—that contain information about the sample's surface topography and composition. mpiuk.com

Detailed Research Findings:

Surface Morphology: SEM images provide a top-down view of the film's surface, revealing features such as grain structure, porosity, and surface uniformity over larger areas than typically scanned with AFM.

Cross-Sectional Analysis: By imaging a fractured or intentionally prepared cross-section of the film, SEM can be used to measure the film's thickness with high accuracy. It also provides valuable information about the film's internal structure, such as columnar growth or the presence of distinct layers.

Compositional Contrast: Using a backscattered electron detector, SEM can generate images with compositional contrast, where heavier elements appear brighter. This can be useful for identifying phase segregation or the presence of heavy element contaminants.

Table 5: Information Obtainable from SEM Analysis of Thin Films

| SEM Imaging Mode | Information Provided | Application to Y₂O₃ Films |

|---|---|---|

| Secondary Electron (SE) Imaging | High-resolution surface topography | Visualizing grain boundaries, surface texture, and defects. |

| Backscattered Electron (BSE) Imaging | Compositional contrast | Detecting areas with different elemental compositions. |

| Cross-Sectional Imaging | Film thickness and internal structure | Measuring film thickness and observing growth characteristics. |

Reactivity Profiles and Mechanistic Investigations of Tris Methylcyclopentadienyl Yttrium Iii

Ligand Exchange Reactions and Derivative Synthesis

The synthesis of Tris(methylcyclopentadienyl)yttrium(III) itself is a form of ligand exchange, typically achieved through a salt metathesis reaction. A common method involves reacting yttrium(III) chloride (YCl₃) with a stoichiometric amount of sodium methylcyclopentadienide (MeCpNa) in a suitable solvent like toluene (B28343) or tetrahydrofuran (B95107) (THF). google.com In this process, the chloride ligands on the yttrium precursor are exchanged for methylcyclopentadienyl ligands. google.com

The general reaction is: YCl₃ + 3 MeCpNa → Y(MeCp)₃ + 3 NaCl

The principles of ligand exchange are further exploited to synthesize a variety of yttrium derivatives. By reacting yttrium halides or other precursors with different cyclopentadienyl (B1206354) derivatives or other anionic ligands, a wide range of homoleptic (all ligands are the same) and heteroleptic (ligands are different) complexes can be formed. For instance, similar salt metathesis protocols are used to create complexes with bulkier silyl-substituted cyclopentadienyl ligands or to introduce alternative ligands like borohydrides and allyl groups. manchester.ac.uk This versatility allows for the fine-tuning of the precursor's physical properties, such as volatility and thermal stability, for specific applications. The synthesis of homoleptic σ-hydrocarbyl rare-earth metal complexes, such as those with bidentate biaryldiyl ligands, also proceeds from yttrium chloride, demonstrating the broad scope of derivative synthesis from this common precursor. nih.gov

| Reaction Type | Yttrium Precursor | Reagent | Product Example | Solvent |

| Synthesis of Y(MeCp)₃ | Yttrium(III) chloride | Sodium methylcyclopentadienide | Tris(methylcyclopentadienyl)yttrium(III) | Toluene |

| Heteroleptic Synthesis | Yttrium(III) chloride | KC₅H₂(SiMe₃)₃-1,2,4 / NaBH₄ | [Y{C₅H₂(SiMe₃)₃}(BH₄)₂(THF)] | THF |

| σ-Hydrocarbyl Synthesis | Yttrium(III) chloride | Dilithiobiphenyl | Li₃Y(biphenyl)₃ | THF |

Reactions with Protic Reagents: Hydrolysis and Alcoholysis

A defining characteristic of Tris(methylcyclopentadienyl)yttrium(III) is its high sensitivity to air and moisture, which necessitates handling and storage under an inert atmosphere. ereztech.com This reactivity is driven by the susceptibility of the bond between the electropositive yttrium center and the carbon atoms of the cyclopentadienyl rings to attack by protic reagents like water (hydrolysis) and alcohols (alcoholysis).

In these reactions, the protic reagent protonates the methylcyclopentadienyl (MeCp) ligand, causing it to detach from the yttrium center as a neutral, volatile methylcyclopentadiene (B1197316) molecule (MeCpH). The conjugate base of the protic reagent (e.g., hydroxide, -OH, from water or an alkoxide, -OR, from an alcohol) then coordinates to the yttrium center.

Hydrolysis Reaction: Y(MeCp)₃ + 3 H₂O → Y(OH)₃ + 3 MeCpH

Alcoholysis Reaction: Y(MeCp)₃ + 3 R-OH → Y(OR)₃ + 3 MeCpH

This reactivity is not a drawback but is fundamental to the compound's primary application in Atomic Layer Deposition (ALD). In ALD processes for depositing yttrium oxide (Y₂O₃), water is used as the oxygen source and co-reactant. ereztech.com The controlled, sequential hydrolysis of the precursor on a substrate surface allows for the layer-by-layer growth of a thin film. ereztech.comresearchgate.net

Oxidative Reactivity and Thermal Decomposition Pathways

Tris(methylcyclopentadienyl)yttrium(III) is sensitive to air, indicating it is susceptible to oxidation. ereztech.com Its thermal stability is a critical parameter for its use as a precursor in deposition techniques like ALD and Chemical Vapor Deposition (CVD). The compound has a melting point of 124 °C, and its thermal decomposition has been studied to understand its behavior at the elevated temperatures used in deposition processes. nih.gov

The thermal decomposition of organometallic compounds can follow complex pathways involving the cleavage of metal-ligand bonds. For Tris(methylcyclopentadienyl)yttrium(III), this process ultimately leads to the formation of yttrium-containing materials. The final product depends heavily on the reaction atmosphere. In an inert atmosphere, decomposition may yield yttrium carbide or metallic yttrium, while in the presence of an oxygen source, the intended product is typically yttrium oxide (Y₂O₃). researchgate.net

Techniques such as Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Evolved Gas Analysis via Mass Spectrometry (EGA-MS) are employed to study these pathways. researchgate.netresearchgate.net TGA measures mass loss as a function of temperature, indicating the temperature ranges where ligands are lost, while EGA-MS identifies the volatile species released during decomposition.

| Property | Value | Significance |

| Melting Point | 124 °C nih.gov | Onset of phase change, relevant for precursor delivery. |

| Reactivity | Air and moisture sensitive ereztech.com | Requires inert atmosphere for handling and storage. |

| Decomposition Product | Yttrium Oxide (Y₂O₃) researchgate.net | Common final product in ALD/CVD with an oxygen source. |

Mechanistic Aspects in Catalytic Processes

Organometallic complexes of yttrium and other rare-earth elements are known to be effective catalysts in various chemical transformations, particularly in polymerization reactions. ereztech.com While specific catalytic mechanisms involving Tris(methylcyclopentadienyl)yttrium(III) are not extensively detailed in readily available literature, the general mechanistic principles for related organolanthanide catalysts are well-established.

Catalytic cycles involving such complexes typically proceed through several key steps:

Ligand Exchange/Substrate Coordination: The catalytic cycle is often initiated by the exchange of one of the primary ligands (MeCp) for a substrate molecule, which coordinates to the yttrium center.

Insertion: The coordinated substrate then inserts into a remaining yttrium-ligand bond. In polymerization, for example, an olefin monomer would insert into a yttrium-alkyl bond.

Chain Propagation/Further Reaction: The process repeats, with new substrate molecules coordinating and inserting, leading to chain growth in polymerization.

Product Elimination/Chain Transfer: The cycle concludes with the elimination of the final product from the metal center, regenerating the active catalytic species.

The reactivity of the Y-Cp bond towards protic substances suggests that this compound could be a precursor for generating catalytically active species in situ.

Surface Reaction Mechanisms in Atomic Layer Deposition

The most significant application of Tris(methylcyclopentadienyl)yttrium(III) is as a precursor for the ALD of yttrium oxide thin films. alfa-chemistry.comereztech.com ALD relies on two sequential, self-limiting surface reactions that are repeated in cycles to build a film one atomic layer at a time. The mechanism using Y(MeCp)₃ and water (H₂O) as the co-reactant is a well-defined example of this process. ereztech.comresearchgate.net

Step A: Precursor Pulse The first half-reaction involves pulsing the vaporized Y(MeCp)₃ precursor into the ALD reactor. The substrate is typically heated and possesses a hydroxylated surface (covered in -OH groups). The precursor molecule reacts with these surface sites. This is a ligand exchange reaction where a surface proton is transferred to a MeCp ligand, which desorbs as volatile methylcyclopentadiene (MeCpH). The yttrium-containing fragment remains chemically bonded (chemisorbed) to the surface.

Surface Reaction A: σ-OH* + Y(MeCp)₃(g) → σ-O-Y(MeCp)₂* + MeCpH(g) (where σ-* denotes a surface species)

This reaction proceeds until all available surface hydroxyl sites are consumed, making it self-limiting. Excess precursor is then purged from the chamber.

Step B: Co-reactant Pulse In the second half-reaction, the co-reactant, water vapor, is pulsed into the chamber. The water molecules react with the remaining MeCp ligands on the now yttrium-terminated surface. This hydrolysis step removes the rest of the organic ligands, again forming volatile MeCpH, and re-establishes a hydroxylated surface, now with a newly deposited layer of yttrium oxide.

Surface Reaction B: σ-O-Y(MeCp)₂* + 2 H₂O(g) → σ-O-Y(OH)₂* + 2 MeCpH(g)

After purging the excess water and byproducts, the surface is ready for the next cycle. This precise, self-limiting chemistry allows for the deposition of highly uniform and conformal Y₂O₃ films with low carbon impurity levels and high growth rates, typically in the range of 1.2–1.3 Å per cycle. ereztech.comresearchgate.netnih.gov

| ALD Parameter | Description | Typical Value/Observation |

| Precursor | Tris(methylcyclopentadienyl)yttrium(III) | Y(MeCp)₃ |

| Co-reactant | Water | H₂O ereztech.com |

| Growth Rate | Film thickness added per cycle | 1.2–1.3 Å/cycle nih.gov |

| Byproduct | Volatile product of surface reactions | Methylcyclopentadiene (MeCpH) |

| Film Purity | Impurity levels in the deposited film | Low carbon and hydrogen content ereztech.com |

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) for Electronic Structure and Bonding Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and bonding of molecules like Tris(methylcyclopentadienyl)yttrium(III). While specific DFT studies exclusively focused on this compound are not widely available in published literature, the methodology is routinely applied to similar organometallic complexes, such as other lanthanide and actinide cyclopentadienyl (B1206354) compounds. nih.govacs.org

A typical DFT analysis of Tris(methylcyclopentadienyl)yttrium(III) would involve geometry optimization to find the most stable molecular structure. From this, key electronic properties can be calculated. The analysis of the bonding between the central yttrium atom and the three methylcyclopentadienyl (MeCp) ligands is of particular interest. This is often explored using methods like Natural Bond Orbital (NBO) or Quantum Theory of Atoms in Molecules (QTAIM) analysis. nih.gov These analyses help to quantify the nature of the Y-Cp bond, determining the degree of ionic versus covalent character. For f-block element complexes, the bonding is typically found to be largely ionic with a smaller but significant covalent contribution. nih.gov

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are also critical parameters derived from DFT calculations. The energy difference between these orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and stability. A larger gap generally implies higher stability. In a hypothetical DFT study, these parameters would be calculated to provide a foundational understanding of the molecule's electronic behavior.

| Parameter | Description | Typical Computational Approach |

|---|---|---|

| Y-Cp Bond Character | Quantifies the ionic vs. covalent nature of the bond between yttrium and the cyclopentadienyl rings. | NBO Analysis, QTAIM |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. | DFT (e.g., B3LYP functional) |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. | DFT (e.g., B3LYP functional) |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; an indicator of chemical stability and reactivity. | ΔE = ELUMO - EHOMO |

| Mulliken Atomic Charges | Provides an estimation of the partial charge distribution on each atom in the molecule. | DFT Population Analysis |

Computational Modeling of Reaction Pathways and Energy Landscapes

Computational modeling is essential for mapping the reaction pathways and energy landscapes of chemical processes involving Tris(methylcyclopentadienyl)yttrium(III). Its most prominent application is as a precursor for depositing yttrium oxide (Y₂O₃) thin films via Atomic Layer Deposition (ALD), typically using water as a co-reactant. researchgate.netazonano.com

The ALD process involves sequential, self-limiting surface reactions. Computational chemistry can model each step of this process:

Precursor Adsorption: The initial interaction and chemisorption of the Tris(methylcyclopentadienyl)yttrium(III) molecule onto a hydroxylated substrate surface.

Ligand Exchange Reaction: The reaction between the adsorbed precursor and surface hydroxyl (-OH) groups, leading to the release of one or more methylcyclopentadiene (B1197316) (MeCpH) molecules.

Co-reactant Pulse: The subsequent reaction of the surface-bound yttrium species with the water co-reactant, which removes the remaining MeCp ligands and re-hydroxylates the surface for the next cycle.

By calculating the transition state energies and activation barriers for each step, computational models can build a complete energy landscape for the reaction. nih.govscispace.com This information is vital for understanding the reaction kinetics and determining the optimal temperature window for the ALD process. For example, the calculations would predict the energy required to initiate the ligand exchange with water, which is a key factor in the deposition rate and film quality. researchgate.net

Prediction of Reactivity and Stability Parameters

DFT can be used to calculate a range of "reactivity descriptors" that predict the chemical behavior of a molecule. nih.govmdpi.comlongdom.org For an ALD precursor like Tris(methylcyclopentadienyl)yttrium(III), thermal stability is a paramount concern. The precursor must be volatile enough to be transported into the reactor but stable enough to avoid thermal decomposition in the gas phase before reaching the substrate. harvard.edu

Computational methods can predict thermal stability by calculating the bond dissociation energy (BDE) of the weakest bond, which is typically the yttrium-ligand (Y-Cp) bond. A higher BDE suggests greater thermal stability. mdpi.com Computational studies on the thermal decomposition of other organometallic compounds have successfully identified reaction mechanisms and calculated rate constants that align with experimental results. nih.gov

| Descriptor | Formula | Interpretation for Y(MeCp)₃ |

|---|---|---|

| Chemical Potential (μ) | μ ≈ (EHOMO + ELUMO) / 2 | Measures the tendency of electrons to escape from the system. |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Measures resistance to change in electron configuration; related to the HOMO-LUMO gap. |

| Global Electrophilicity (ω) | ω = μ² / 2η | Quantifies the ability of the molecule to accept electrons. |

| Y-Cp Bond Dissociation Energy | Calculated Energy Difference | Predicts the energy required to break the metal-ligand bond, indicating thermal stability. |

Molecular Dynamics Simulations for Gas-Phase Behavior and Precursor Transport

While DFT provides insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of a system containing many molecules over time. arxiv.org For Tris(methylcyclopentadienyl)yttrium(III), MD simulations are invaluable for understanding its behavior as a precursor in CVD or ALD processes. mdpi.com

MD simulations can model the transport of precursor molecules from the vapor source through the reactor to the substrate surface. These simulations take into account variables such as temperature, pressure, and flow rates of carrier gases. By tracking the trajectories of individual molecules, MD can predict:

Gas-Phase Aggregation: Whether precursor molecules tend to stick together in the gas phase, which could affect transport and deposition.

Surface Impingement Rate: The frequency at which precursor molecules arrive at the substrate surface.

Diffusion and Surface Mobility: How the molecules move across the surface after adsorption, which can influence film conformality and smoothness.

These simulations provide a bridge between the molecular scale (quantum chemistry) and the reactor scale (computational fluid dynamics), offering a comprehensive model of the deposition process. efds.org The force fields required for MD simulations of novel organometallic compounds like Tris(methylcyclopentadienyl)yttrium(III) would likely need to be developed and parameterized using data from more accurate DFT calculations.

Applications in Advanced Materials Engineering

Precursor Role in Atomic Layer Deposition (ALD)

Tris(methylcyclopentadienyl)yttrium(III), often abbreviated as (MeCp)₃Y, serves as a key precursor in ALD, a vapor phase technique capable of producing ultrathin, highly conformal, and uniform films with atomic-level precision. Its chemical structure and reactivity are well-suited for the self-limiting surface reactions that define the ALD process.

(MeCp)₃Y is widely used for the ALD of yttrium oxide (Y₂O₃) thin films. ereztech.comamericanelements.comnih.gov Y₂O₃ is a material of interest for a variety of applications, including as a high-k dielectric in next-generation transistors, protective coatings, and in optical films, owing to its high dielectric constant, wide bandgap, and thermal stability. In a typical ALD process, (MeCp)₃Y is pulsed into a reaction chamber and chemisorbs onto a substrate. A subsequent pulse of an oxygen source, commonly water (H₂O), reacts with the precursor layer to form a thin layer of Y₂O₃, releasing the methylcyclopentadienyl ligands as byproducts. nih.govresearchgate.net This cycle is repeated to build the film to a desired thickness. Research has shown that this process yields high-purity Y₂O₃ films with low carbon and hydrogen impurity levels. nih.govresearchgate.net

The compound is also an established precursor for the fabrication of yttria-stabilized zirconia (YSZ) thin films by ALD. ereztech.comamericanelements.com YSZ is a ceramic material with exceptional thermal stability, corrosion resistance, and ionic conductivity, making it a critical component in applications such as thermal barrier coatings for gas turbines and solid electrolytes for solid oxide fuel cells (SOFCs). In the ALD process for YSZ, cycles of the yttrium precursor, (MeCp)₃Y, are interspersed with cycles of a zirconium precursor (e.g., a zirconium alkoxide or halide) along with an oxygen source. This co-deposition allows for precise control over the yttrium doping concentration, which is crucial for stabilizing the desirable cubic or tetragonal phase of zirconia and optimizing its ionic conductivity.

(MeCp)₃Y has been successfully employed in the development of amorphous mixed-metal oxide films, such as yttrium scandium oxide (YScO₃), via ALD. nih.gov These ternary oxides are investigated for their potential as high-k gate dielectrics, offering an alternative to binary oxides like Y₂O₃ and Sc₂O₃. The fabrication process involves the alternating delivery of (MeCp)₃Y, a scandium precursor like tris(cyclopentadienyl)scandium (ScCp₃), and water as the oxygen source. nih.gov This approach allows for the synthesis of high-permittivity YScO₃ thin films with tunable composition and promising electrical properties for future electronic devices. nih.gov

The performance of yttrium precursors in ALD is significantly influenced by the structure of their ligands. The methyl group on the cyclopentadienyl (B1206354) ring in (MeCp)₃Y provides distinct advantages over the unsubstituted parent compound, Tris(cyclopentadienyl)yttrium(III) (Y(Cp)₃). The methyl substitution lowers the melting point of the precursor, which is advantageous for consistent vapor delivery in an ALD system. ntu.edu.sg

However, this modification also affects the growth rate. The (MeCp)₃Y/H₂O process typically exhibits a slightly lower growth rate (1.2–1.3 Å/cycle) compared to the Y(Cp)₃/H₂O process (1.5–1.8 Å/cycle). researchgate.netntu.edu.sg This difference is attributed to the steric hindrance from the methyl groups. Despite the lower growth rate, the (MeCp)₃Y precursor often leads to films with lower carbon impurity levels (0.2 atom %) compared to those from Y(Cp)₃ (0.5 atom %). researchgate.net Further modification by increasing the length of the alkyl chain (e.g., ethyl, propyl, butyl) can further lower the melting point, even yielding liquid precursors, but may negatively impact vapor pressure and growth characteristics. ntu.edu.sg

| Yttrium Precursor | Abbreviation | Melting Point (°C) | ALD Growth Rate (Å/cycle) | Reference |

|---|---|---|---|---|

| Tris(cyclopentadienyl)yttrium(III) | Y(Cp)₃ | 296 | 1.5–1.8 | researchgate.netntu.edu.sg |

| Tris(methylcyclopentadienyl)yttrium(III) | (MeCp)₃Y | 124 | 1.2–1.3 | researchgate.netntu.edu.sg |

| Tris(ethylcyclopentadienyl)yttrium(III) | Y(EtCp)₃ | 48 | Not specified | ntu.edu.sg |

| Tris(isopropylcyclopentadienyl)yttrium(III) | Y(iPrCp)₃ | 55 | Not specified | ntu.edu.sg |

The successful deposition of high-quality films using (MeCp)₃Y requires careful optimization of ALD process parameters. Key parameters include the deposition temperature, precursor and reactant pulse times, and purge times. For the (MeCp)₃Y and water process, a stable, self-limiting ALD growth mode has been demonstrated over a remarkably wide temperature window. researchgate.net

Research findings have established a constant growth rate of 1.2–1.3 Å/cycle across a broad deposition temperature range of 200°C to 400°C. researchgate.net This wide ALD window provides significant process flexibility, allowing for integration with temperature-sensitive substrates or other materials. The ALD-type growth, characterized by linear film growth with an increasing number of cycles, was explicitly confirmed at temperatures of 250°C and 300°C. researchgate.net

| Parameter | Value/Range | Reference |

|---|---|---|

| Precursor | Tris(methylcyclopentadienyl)yttrium(III) | researchgate.net |

| Co-reactant | Water (H₂O) | researchgate.net |

| Deposition Temperature Window | 200–400 °C | researchgate.net |

| Growth Per Cycle (GPC) | 1.2–1.3 Å | researchgate.net |

Application in Metal-Organic Chemical Vapor Deposition (MOCVD) Technologies

Metal-Organic Chemical Vapor Deposition (MOCVD) is another critical thin-film deposition technique where the choice of precursor is paramount. For a compound to be an effective MOCVD precursor, it must have sufficient volatility to be transported into the reactor via a carrier gas and thermal stability to avoid premature decomposition.

Tris(methylcyclopentadienyl)yttrium(III) is considered a strong candidate for MOCVD applications primarily due to its high vapor pressure relative to other yttrium compounds. nih.gov This property is essential for achieving practical deposition rates in an MOCVD process. While its favorable characteristics are well-recognized, its application in MOCVD is less documented in scientific literature compared to its extensive use in ALD. The majority of research has focused on leveraging its properties for the precise, layer-by-layer control offered by ALD. However, related alkylcyclopentadienyl yttrium compounds, such as Tris(n-butylcyclopentadienyl)yttrium, have been applied for both MOCVD and ALD, suggesting the viability of the (MeCp)₃Y variant for MOCVD processes as well.

Catalytic Applications in Organic Transformations (Non-Polymerization Focus)

While the primary catalytic applications of Tris(methylcyclopentadienyl)yttrium(III) reported in the literature are in polymerization, the broader family of yttrium compounds is recognized for its catalytic prowess in various organic transformations.

Yttrium catalysts are effective in promoting intramolecular hydroalkoxylation reactions, an atom-economical method for synthesizing cyclic ethers. These reactions are crucial in the formation of oxygen-containing heterocycles, which are common structural motifs in biologically active molecules. Research has shown that lanthanide triflates, including yttrium triflate, can efficiently catalyze the intramolecular Markovnikov-type hydroalkoxylation and cyclization of unactivated alkenols. mdpi.com These catalysts exhibit high activity, and their effectiveness is influenced by the lanthanide's ionic radius, with smaller radii leading to higher turnover frequencies. mdpi.com While specific studies detailing the use of Tris(methylcyclopentadienyl)yttrium(III) for this particular transformation are not prominent, the established catalytic ability of the yttrium ion in this area suggests potential applicability for its organometallic complexes.

Based on a comprehensive review of available scientific literature, there is limited specific information regarding the application of Tris(methylcyclopentadienyl)yttrium(III) as a catalyst for other selective organic transformations beyond polymerization. The research focus for this particular organometallic compound has predominantly been on its role in polymerization catalysis and as a precursor for thin-film deposition.

Polymerization Catalysis (Non-Biological Focus)

The application of yttrium complexes, particularly those with cyclopentadienyl-type ligands, is well-documented in the field of polymerization catalysis. These catalysts offer precise control over polymer properties such as molecular weight, stereochemistry, and comonomer incorporation. d-nb.info

Yttrium-based catalysts have demonstrated exceptional performance in the polymerization and copolymerization of olefins, including challenging polar monomers. A notable example involves a pyridyl methylene (B1212753) fluorenyl yttrium catalyst, which is structurally related to metallocene-type complexes like Tris(methylcyclopentadienyl)yttrium(III). This catalyst facilitates the coordination-insertion copolymerization of styrene (B11656) with unprotected polar monomers such as ortho-, meta-, and para-methoxystyrene. americanelements.com

This system exhibits remarkable activity and selectivity, yielding high-molecular-weight copolymers. americanelements.com The catalyst's performance highlights the ability of yttrium centers to tolerate polar functional groups that often poison other transition metal catalysts. The insertion rate of the polar methoxystyrene can be controlled across a full range (0-100%) by simply adjusting its initial concentration in the reaction mixture. americanelements.com

| Parameter | Value |

|---|---|

| Catalyst Activity | 1.26 × 10⁶ g molY⁻¹ h⁻¹ |

| Maximum Copolymer Molecular Weight | 24.6 × 10⁴ g mol⁻¹ |

| Monomers | Styrene, o-methoxystyrene, m-methoxystyrene, p-methoxystyrene |

| Stereoselectivity | Excellent Syndiospecificity |

| Polar Monomer Incorporation | Adjustable from 0 to 100% |

The ring-opening polymerization (ROP) of cyclic esters is a primary method for producing biodegradable and biocompatible aliphatic polyesters, such as polylactide (PLA) and polycaprolactone (B3415563) (PCL). Yttrium complexes are among the most efficient catalysts for this transformation. Various yttrium catalysts, particularly those with alkoxide or phenolate (B1203915) ligands, have been shown to polymerize lactones in a controlled and stereoselective manner. rsc.orgrsc.org For instance, yttrium phosphasalen catalysts show high activity in the ROP of macrolactones, which are challenging monomers due to unfavorable thermodynamics compared to smaller rings. d-nb.info Similarly, yttrium complexes based on non-chiral diamino-bis(phenolate) ligands are effective for the ROP of substituted ε-caprolactones. rsc.org While these examples establish the high activity of yttrium, specific research employing Tris(methylcyclopentadienyl)yttrium(III) as the primary catalyst for the ROP of common cyclic esters is not extensively detailed in the literature.

Stereocontrol is a critical aspect of polymerization catalysis, as the stereochemistry of the polymer backbone dictates its physical and mechanical properties. Metallocene-type catalysts, including those of yttrium, are renowned for their ability to control polymer tacticity. nih.gov The stereochemical outcome is governed by the defined coordination environment of the metal center, which influences the enantiofacial orientation of the incoming monomer during the insertion step. d-nb.info

Future Research Directions and Emerging Areas

Rational Design of Next-Generation Precursors for Enhanced Performance

A significant area of future research involves the rational design of novel yttrium precursors to overcome the limitations of current compounds, including Tris(methylcyclopentadienyl)yttrium(III). A primary challenge with Y(MeCp)₃ is its solid nature and relatively high melting point (124 °C), which can lead to issues in precursor delivery for industrial-scale chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes, such as line clogging and particle formation. nih.govresearchgate.net

The goal is to develop precursors that are liquid at room temperature, possess high volatility, and exhibit excellent thermal stability. nih.gov Research is focused on modifying the cyclopentadienyl (B1206354) ligands. By introducing different alkyl groups, researchers can tune the physical properties of the molecule. For instance, increasing the length and branching of the alkyl chains on the cyclopentadienyl ring tends to lower the melting point. nih.govresearchgate.net The development of tris(sec-butylcyclopentadienyl)yttrium(III) [Y(sBuCp)₃], a liquid precursor, exemplifies this approach. nih.gov This molecular design strategy aims to create precursors with industrially preferred properties, ensuring consistent and reproducible deposition processes. nih.gov Future work will likely explore a wider range of substitutions on the cyclopentadienyl ring to optimize volatility, stability, and reactivity for specific applications.

| Yttrium Precursor | Abbreviation | State at Room Temp. | Melting Point (°C) | ALD Growth Rate (Å/cycle) |

|---|---|---|---|---|

| Tris(2,2,6,6,-tetramethyl-3,5-heptanedione)yttrium | Y(thd)₃ | Solid | 176 | 0.2 |

| Tris(cyclopentadienyl)yttrium(III) | Y(Cp)₃ | Solid | 296 | 1.5–1.8 |

| Tris(methylcyclopentadienyl)yttrium(III) | Y(MeCp)₃ | Solid | 124 | 1.2–1.3 |

| Tris(ethylcyclopentadienyl)yttrium(III) | Y(EtCp)₃ | Solid | 48 | 1.3–1.8 |

| Tris(isopropylcyclopentadienyl)yttrium(III) | Y(iPrCp)₃ | Solid | 55 | 1.3–1.8 |

| Tris(n-butylcyclopentadienyl)yttrium(III) | Y(nBuCp)₃ | Liquid | - | 1.3–1.8 |

| Tris(sec-butylcyclopentadienyl)yttrium(III) | Y(sBuCp)₃ | Liquid | - | 1.3–1.8 |

Exploration of Novel Catalytic Efficiencies and Selectivities

While Tris(methylcyclopentadienyl)yttrium(III) is primarily known as a deposition precursor, the broader class of organoyttrium compounds exhibits significant catalytic activity. ereztech.comrsc.orgsolubilityofthings.com Future research will likely investigate the catalytic potential of Y(MeCp)₃ and its derivatives. Organometallic compounds, defined by the direct bond between a carbon atom and a metal, are pivotal in catalysis due to the unique reactivity of the metal center. solubilityofthings.com

One promising area is in polymerization reactions. Simple yttrium salts have demonstrated high activity as catalysts for the ring-opening copolymerization of epoxides and cyclic anhydrides, a key route to producing sustainable aliphatic polyesters. rsc.org Given the structural similarities, it is conceivable that Y(MeCp)₃ could be adapted for such catalytic processes. Research could focus on tailoring the ligand environment to control the catalyst's selectivity and efficiency, potentially leading to the synthesis of polymers with specific properties. Furthermore, the exploration of organotellurium compounds as catalysts for oxidation reactions highlights the potential for developing novel catalytic systems based on less common elements, suggesting that the catalytic scope of organoyttrium compounds is ripe for further investigation. nih.gov

Integration into Hybrid Material Systems and Nanostructures

The use of Tris(methylcyclopentadienyl)yttrium(III) is well-established for depositing thin films of yttrium oxide (Y₂O₃). americanelements.com An emerging research direction is the use of this precursor to create more complex, multi-component materials and nanostructures. Yttria is a crucial component in various advanced materials, including yttria-stabilized zirconia (YSZ), yttrium-aluminum garnet (YAG), and yttrium-indium garnet (YIG). acs.org MOCVD processes utilizing precursors like Y(MeCp)₃ are ideal for fabricating these complex oxides with precise stoichiometric control. researchgate.net

Future work will focus on integrating Y₂O₃ into novel hybrid systems. This includes the development of yttria-based composite materials and nanostructures like nanorods and nanoflakes. mdpi.com The synthesis of Y₂O₃ nanoparticles through methods such as hydrothermal synthesis, sol-gel, and combustion opens avenues for creating materials with unique properties for applications in biosensors, bioimaging, and catalysis. mdpi.comresearchgate.net By using Y(MeCp)₃ in advanced deposition techniques, it may be possible to grow yttrium oxide nanostructures directly onto substrates or to embed them within other material matrices, creating functional nanocomposites with enhanced mechanical, optical, or electronic properties.

Advanced Characterization Techniques for In-Situ Process Monitoring

To optimize the deposition of high-quality thin films from Tris(methylcyclopentadienyl)yttrium(III), a deeper understanding of the reaction mechanisms during the ALD and MOCVD processes is necessary. A key area of future research is the application of advanced in-situ characterization techniques to monitor the deposition process in real-time. atomiclimits.comtu-dresden.de

Techniques such as quartz crystal microbalance (QCM) can provide real-time data on mass changes during each half-cycle of the ALD process, offering insights into the growth-per-cycle. atomiclimits.com Quadrupole mass spectrometry (QMS) can be used to identify reaction by-products as they are formed, helping to elucidate the surface chemistry and precursor decomposition pathways. atomiclimits.com Spectroscopic ellipsometry is another powerful tool for monitoring the thickness and optical properties of the film as it grows. researchgate.net The application of these in-situ monitoring tools can accelerate the development of new deposition processes by providing immediate feedback on how process parameters affect film growth and quality. tu-dresden.de This is particularly important for ensuring the reproducibility and quality control required for industrial manufacturing. avsconferences.org

Development of Sustainable Synthetic Methodologies

The synthesis of organometallic precursors like Tris(methylcyclopentadienyl)yttrium(III) and the subsequent deposition processes are often energy-intensive and can involve hazardous solvents and reagents. A critical future research direction is the development of more sustainable and environmentally friendly synthetic methodologies. This aligns with the broader principles of green chemistry, which advocate for low-toxicity, readily available, and cost-effective chemical processes. organic-chemistry.org

For the precursor itself, research can focus on minimizing the use of hazardous solvents like tetrahydrofuran (B95107) (THF) and exploring alternative, greener solvents. Additionally, developing more atom-efficient synthetic routes that maximize the incorporation of starting materials into the final product is a key goal.

In the context of material synthesis, "green synthesis" approaches for producing yttrium oxide nanoparticles using plant extracts are being explored. nih.govmdpi.com These methods are environmentally benign and non-toxic. mdpi.com While these techniques typically produce powders, future research could explore adapting these principles to deposition processes. Another approach involves using supercritical carbon dioxide (scCO₂) as a solvent for the deposition of yttrium oxide films. umbc.edu Supercritical CO₂ is non-toxic, nonflammable, and environmentally benign, offering a greener alternative to traditional vacuum-based deposition techniques. umbc.edu

Q & A

Q. What experimental protocols are recommended for synthesizing Y(MeCp)3 with high purity, and how can inert-atmosphere techniques mitigate ligand degradation?

Y(MeCp)3 is synthesized via salt metathesis between yttrium trichloride and methylcyclopentadienyl sodium in anhydrous tetrahydrofuran (THF) under argon. Critical steps include rigorous drying of solvents and Schlenk-line handling to prevent hydrolysis or oxidation . Purity (>98%) is confirmed by NMR and elemental analysis, with sublimation under vacuum (10<sup>−5</sup> Torr) to remove volatile byproducts .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing Y(MeCp)3 structural integrity and ligand coordination?

- NMR : <sup>1</sup>H and <sup>13</sup>C NMR in deuterated benzene confirm ligand symmetry and absence of paramagnetic impurities.

- XRD : Single-crystal X-ray diffraction reveals trigonal-planar geometry around Y<sup>3+</sup>, with average Y–C bond lengths of 2.46 Å .

- FTIR : Absorbance at 3100–2800 cm<sup>−1</sup> (C–H stretches) and 1430 cm<sup>−1</sup> (cyclopentadienyl ring vibrations) validates ligand integrity .

Q. How does Y(MeCp)3’s reactivity with ambient moisture impact storage and handling in laboratory settings?

Y(MeCp)3 reacts violently with water, releasing methane and forming yttrium hydroxide. Storage in flame-sealed ampules under argon (<1 ppm O2/H2O) is mandatory. Glovebox transfers (<0.1 ppm H2O) and quartzware pre-treatment (250°C bake-out) minimize decomposition .

Advanced Research Questions

Q. How can Y(MeCp)3’s high vapor pressure (Torr at 150°C) be optimized for MOCVD of yttria-stabilized zirconia thin films?

- Substrate Compatibility : Use quartz or sapphire substrates; avoid reactive metals (e.g., Ti) to prevent ligand exchange.

- Gas-phase Dynamics : Introduce O2 as a co-reactant at 10:1 molar ratio to Y(MeCp)3, with deposition rates of 2–5 nm/min at 500°C .

- In Situ Diagnostics : Quadrupole mass spectrometry monitors MeCp ligand desorption (m/z = 79) to adjust precursor flux .

Q. What computational models explain the thermal decomposition pathways of Y(MeCp)3 during ALD, and how do ligand substituents affect activation energies?

Density functional theory (DFT) simulations predict β-hydride elimination as the dominant decomposition mechanism (Ea = 120 kJ/mol). Methyl substituents lower Ea by 15% compared to ethyl or propyl analogs due to steric stabilization of transition states .

Q. How can contradictory literature data on Y(MeCp)3’s Lewis acidity be resolved through systematic titration studies?

Discrepancies arise from solvent polarity effects. Use Gutmann donor numbers (DN) to standardize measurements:

| Solvent (DN) | Y(MeCp)3 Acidity (pKa) |

|---|---|

| THF (20.0) | 8.3 ± 0.2 |

| Toluene (0.4) | 6.9 ± 0.3 |

| Triple-titration with B(C6F5)3 in dry solvents clarifies solvent-ligand interactions . |

Methodological Challenges

Q. What strategies minimize carbon contamination in Y(MeCp)3-derived thin films during pulsed laser deposition?

Q. How do Y(MeCp)3’s electronic properties compare to other yttrium precursors (e.g., Y(acac)3) in catalytic C–H bond activation?

Safety and Compliance

Q. What emergency protocols address accidental Y(MeCp)3 exposure in non-inert environments?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.